

Application Notes & Protocols for NMR Characterization of N-Hydroxynicotinamide

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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Introduction

N-Hydroxynicotinamide is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate structural elucidation and characterization are crucial for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of N-Hydroxynicotinamide in solution. This document provides detailed application notes and protocols for the characterization of N-Hydroxynicotinamide using ^1H and ^{13}C NMR spectroscopy.

Chemical Structure

Figure 1: Chemical Structure of N-Hydroxynicotinamide



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Caption: Chemical structure of N-Hydroxynicotinamide.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for N-Hydroxynicotinamidine. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.[\[1\]](#)[\[2\]](#)

^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for N-Hydroxynicotinamidine in DMSO- d_6

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H2	8.8 - 9.0	d	1H
H4	8.2 - 8.4	dd	1H
H5	7.5 - 7.7	dd	1H
H6	8.6 - 8.8	d	1H
NH ₂	5.5 - 6.5	br s	2H
OH	9.0 - 10.0	br s	1H

Chemical shifts are referenced to residual DMSO at δ 2.50 ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-Hydroxynicotinamidine in DMSO- d_6

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	148 - 152
C3	130 - 135
C4	135 - 140
C5	123 - 128
C6	150 - 155
C=N	155 - 160

Chemical shifts are referenced to the central peak of DMSO- d_6 at δ 39.52 ppm.

Experimental Protocols

The following are generalized protocols for the NMR characterization of N-Hydroxynicotinamidinium. Instrument parameters may need to be optimized for the specific spectrometer being used.[\[3\]](#)[\[4\]](#)

Sample Preparation

- Weigh approximately 5-10 mg of N-Hydroxynicotinamidinium.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.

^1H NMR Spectroscopy Protocol

- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.

- Temperature: 298 K (25 °C).
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16-64 (adjust based on sample concentration).
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width (sw): 16-20 ppm.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
 - Integrate the signals and analyze the multiplicities.

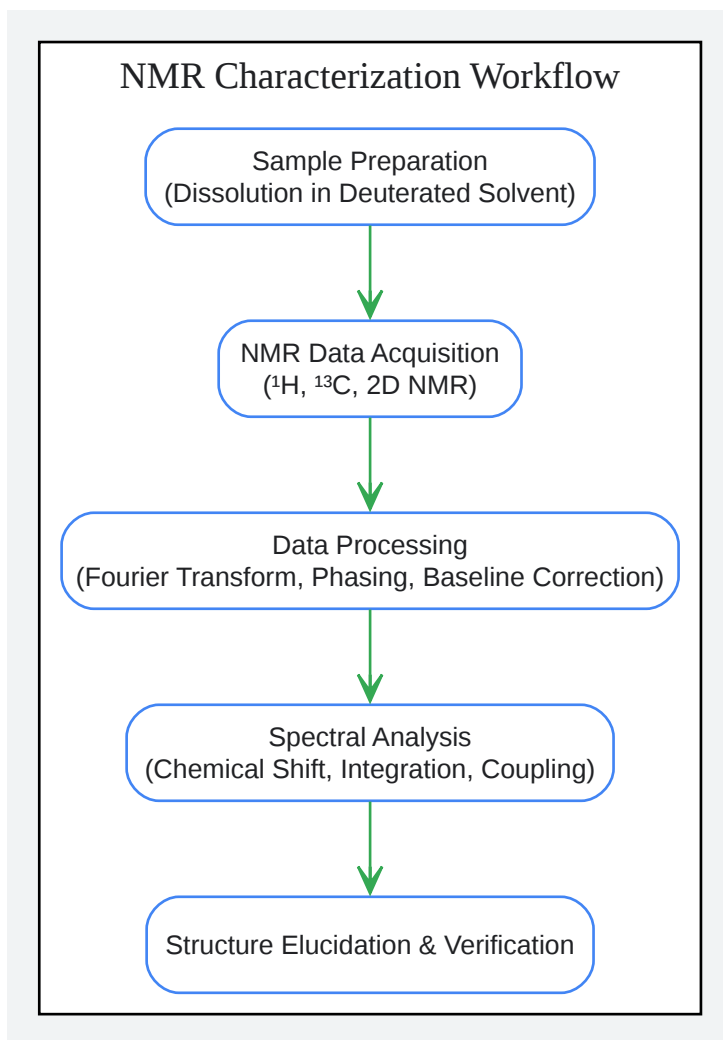
¹³C NMR Spectroscopy Protocol

- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer (operating at the corresponding ¹³C frequency, e.g., 100 MHz).
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K (25 °C).
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: 1024-4096 (or more, as ^{13}C has low natural abundance).
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the central peak of the DMSO- d_6 septet to δ 39.52 ppm.

Workflow and Data Relationship Diagrams

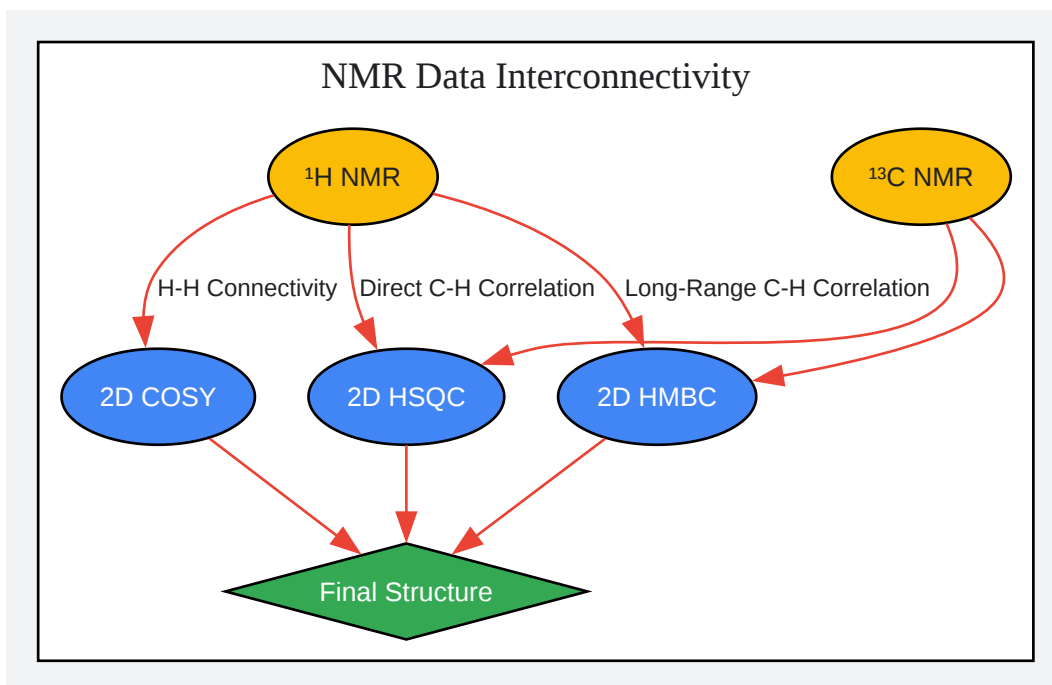
General NMR Characterization Workflow



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Caption: General workflow for NMR characterization.

Relationship of NMR Experiments for Structural Elucidation



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Caption: Interrelation of various NMR experiments.

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